1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 3,4-dihydroxyphenylacryloyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxyphenylacrylic acid and pyrrolidine-2,5-dione.
Esterification: The 3,4-dihydroxyphenylacrylic acid is esterified with pyrrolidine-2,5-dione under acidic conditions to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the temperature is maintained at around 60-80°C.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties, making it of interest in the development of new therapeutic agents.
Medicine: Research has explored its potential use in the treatment of diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB).
Comparison with Similar Compounds
1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic acid: This compound shares a similar 3,4-dihydroxyphenylacryloyl group but has a different core structure, leading to distinct chemical and biological properties.
1,4-Bis{[3-(3,4-dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexanecarboxylic acid: Another related compound with two 3,4-dihydroxyphenylacryloyl groups, which may exhibit enhanced biological activities due to the presence of multiple functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
56254-04-7 |
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Molecular Formula |
C13H11NO6 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H11NO6/c15-9-3-1-8(7-10(9)16)2-6-13(19)20-14-11(17)4-5-12(14)18/h1-3,6-7,15-16H,4-5H2 |
InChI Key |
RYTGOIQSDYIEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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